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Compound of Interest

N-(3-Chloro-4-
Compound Name:
methylphenyl)acetamide

Cat. No.: B183149

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characterization of N-(3-
Chloro-4-methylphenyl)acetamide. The document outlines the methodologies for nuclear
magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry
(MS) and presents the expected spectral data in structured tables. This guide is intended to
serve as a comprehensive resource for the identification and characterization of this compound
in research and development settings.

Chemical Structure and Properties

e |[UPAC Name: N-(3-Chloro-4-methylphenyl)acetamide
« CAS Number: 7149-79-3[1][2]

e Molecular Formula: CoH10CINO[1]

» Molecular Weight: 183.64 g/mol [1]

Caption: Chemical structure of N-(3-Chloro-4-methylphenyl)acetamide.

Spectroscopic Data Summary
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The following tables summarize the key spectroscopic data for the characterization of N-(3-

Chloro-4-methylphenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data (Predicted)

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~7.5 s 1H Ar-H (H2)

~7.3 d 1H Ar-H (H6)

~7.1 d 1H Ar-H (H5)

~2.3 S 3H Ar-CHs

~2.1 S 3H COCHs

~7.8 (broad s) S 1H NH

Solvent: CDCIs, Reference: TMS (0 ppm)

Table 2: 13C NMR Data (Predicted)
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Chemical Shift (ppm) Assighment
~168 C=0
~137 Ar-C (C4)
~135 Ar-C (C1)
~133 Ar-C (C3)
~131 Ar-C (C5)
~121 Ar-C (C6)
~119 Ar-C (C2)
~24 COCHs
~19 Ar-CHs
Solvent: CDCl3
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data (Predicted)
Wavenumber (cm—?) Intensity Assignment
~3300 Strong N-H Stretch
~3050 Medium Aromatic C-H Stretch
~2920 Medium Aliphatic C-H Stretch
~1670 Strong C=0 Stretch (Amide I)
~1540 Strong N-H Bend (Amide II)
~820 Strong C-H Out-of-plane Bending
~750 Medium C-ClI Stretch

Sample Preparation: KBr pellet or thin film
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Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

miz Relative Intensity (%) Assighment

183 100 [M]*

185 33 [M+2]*

141 High [M - COCH2]*

113 Moderate [M-COCHz - COJ*

lonization Mode: Electron lonization (El). The presence of the [M+2]* peak with approximately

one-third the intensity of the molecular ion peak is characteristic of a compound containing one

chlorine atom.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the carbon-hydrogen framework of the molecule.

e Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is utilized.

o Sample Preparation: Approximately 10-20 mg of N-(3-Chloro-4-methylphenyl)acetamide is
dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCIz, DMSO-ds) in a 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for

chemical shift calibration.

o Data Acquisition: *H and 3C NMR spectra are acquired at room temperature. Standard pulse

sequences are used. For 13C NMR, a proton-decoupled spectrum is typically obtained to

simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

o Objective: To identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.
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e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is ground
with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then
pressed into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr
pellet is recorded. The sample pellet is then placed in the spectrometer's beam path, and the
spectrum is recorded. The final spectrum is typically presented as percent transmittance or
absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

o Objective: To determine the molecular weight and fragmentation pattern of the molecule.

 Instrumentation: A mass spectrometer, for instance, one coupled with a gas chromatograph
(GC-MS) or a liquid chromatograph (LC-MS), is used.

o Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol,
acetonitrile) to a low concentration (e.g., 1 mg/mL). The solution should be free of any
particulate matter; filtration may be necessary.

» Data Acquisition (Electron lonization - El): The sample is introduced into the ion source of the
mass spectrometer. In El, the sample is vaporized and bombarded with a high-energy
electron beam, causing ionization and fragmentation. The resulting positively charged ions
are accelerated into the mass analyzer, which separates them based on their mass-to-
charge ratio (m/z). A detector records the abundance of each ion, generating a mass
spectrum, which is a plot of relative intensity versus m/z. For LC-MS, electrospray ionization
(ESI) is a common technique, and data from MassBank indicates analysis in negative ion
mode showing the [M-H]~ ion is also possible.[2]

Workflow and Relationships

The following diagrams illustrate the general workflow for the spectral characterization of a
chemical compound and the logical relationships in interpreting the spectral data.
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Caption: Experimental workflow for spectral characterization.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b183149?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

N-(3-Chloro-4-methylphenyl)acetamide

8pectroscopy R Spectroscopy ass Spectrometry

H NMR 13C NMR Functional Groups
(Proton Environment) (Carbon Skeleton) (N-H, C=0, C-Cl)

NMR

Molecular Weight &
Fragmentation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b183149?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Spectral Characterization of N-(3-Chloro-4-
methylphenyl)acetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b183149#spectral-characterization-of-n-3-chloro-4-
methylphenyl-acetamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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